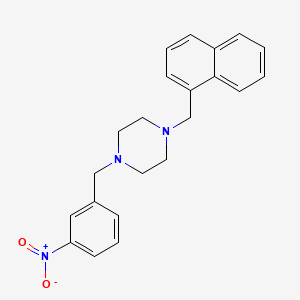
1-(Naphthalen-1-ylmethyl)-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethyl group and a nitrobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE typically involves the following steps:
Formation of the Naphthylmethyl Intermediate: The synthesis begins with the preparation of the naphthylmethyl intermediate. This can be achieved through the reaction of naphthalene with a suitable alkylating agent under acidic conditions.
Nitration of Benzyl Group: The next step involves the nitration of the benzyl group. This is typically done by reacting benzyl chloride with nitric acid in the presence of a catalyst.
Coupling Reaction: The final step is the coupling of the naphthylmethyl intermediate with the nitrated benzyl group in the presence of piperazine. This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
Scientific Research Applications
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the nitro group, which may result in different biological activities.
1-(1-NAPHTHYLMETHYL)-4-(4-NITROBENZYL)PIPERAZINE: Similar structure but with the nitro group in a different position, potentially altering its reactivity and applications.
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-(3-NITROBENZYL)PIPERAZINE is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C22H23N3O2/c26-25(27)21-9-3-5-18(15-21)16-23-11-13-24(14-12-23)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2 |
InChI Key |
RTSMPTICRHFMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















